![molecular formula C14H14FN3O2S B3729129 2-[(4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-(4-fluorophenyl)acetamide](/img/structure/B3729129.png)
2-[(4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-(4-fluorophenyl)acetamide
Overview
Description
2-[(4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-(4-fluorophenyl)acetamide, also known as EFAVIRENZ, is a non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the treatment of HIV/AIDS. It is a highly effective antiretroviral drug that inhibits the replication of the HIV virus.
Mechanism of Action
Efavirenz works by inhibiting the reverse transcriptase enzyme, which is essential for the replication of the HIV virus. It binds to a specific site on the enzyme, preventing it from converting viral RNA into DNA. This prevents the virus from replicating and reduces the viral load in the patient.
Biochemical and Physiological Effects:
Efavirenz has been shown to have a number of biochemical and physiological effects on the body. It can cause changes in lipid metabolism, leading to increases in cholesterol and triglyceride levels. It can also cause central nervous system side effects, such as dizziness, insomnia, and vivid dreams. Additionally, Efavirenz has been linked to teratogenic effects, and it is not recommended for use in pregnant women.
Advantages and Limitations for Lab Experiments
Efavirenz is a highly effective antiretroviral drug that has been extensively studied for its activity against HIV. It is relatively easy to synthesize and purify, making it a useful tool for laboratory experiments. However, it is important to note that Efavirenz has a number of limitations for lab experiments, including its potential for teratogenic effects and its central nervous system side effects.
Future Directions
There are a number of future directions for the study of Efavirenz. One area of research is the development of new NNRTIs that are more effective against HIV and have fewer side effects. Another area of research is the use of Efavirenz in combination with other antiretroviral drugs, with the goal of developing more effective treatment regimens for HIV/AIDS. Additionally, there is ongoing research into the use of Efavirenz in the treatment of other viral infections, such as hepatitis B and C.
Scientific Research Applications
Efavirenz has been extensively studied for its antiretroviral activity against HIV. It has been shown to be highly effective in reducing the viral load in patients with HIV/AIDS, and it is often used in combination with other antiretroviral drugs. Efavirenz has also been studied for its potential use in the treatment of other viral infections, such as hepatitis B and C.
properties
IUPAC Name |
2-[(4-ethyl-6-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-(4-fluorophenyl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14FN3O2S/c1-2-10-7-12(19)18-14(17-10)21-8-13(20)16-11-5-3-9(15)4-6-11/h3-7H,2,8H2,1H3,(H,16,20)(H,17,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOLSQKWXNVFWEB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=O)NC(=N1)SCC(=O)NC2=CC=C(C=C2)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14FN3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-ethyl-6-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-(4-fluorophenyl)acetamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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